Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate
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Overview
Description
Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate is an organic compound with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 g/mol This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and fluorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 3-bromo-5-fluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used in solvents like DMF or toluene.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as ethyl 2-(3-fluoro-5-methoxypyridin-2-yl)acetate when using sodium methoxide.
Coupling Reactions: Products include various biaryl compounds, depending on the boronic acid used.
Scientific Research Applications
Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate depends on its specific application. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(3-bromo-5-fluoropyridin-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to its specific combination of bromine and fluorine substituents on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
IUPAC Name |
ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)4-8-7(10)3-6(11)5-12-8/h3,5H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOFZQNPHRISDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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